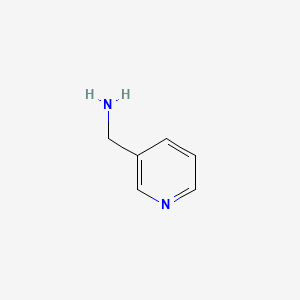
3-(Aminomethyl)pyridine
Cat. No. B1677787
Key on ui cas rn:
3731-52-0
M. Wt: 108.14 g/mol
InChI Key: HDOUGSFASVGDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09150508B2
Procedure details


A solution of pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) in ethanol (0.25 mL) was prepared in a 4 mL reaction vial and triethylamine (0.027 mL, 0.192 mmol) added. A solution of N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide (28.8 mg, 0.08 mmol) in ethanol (0.75 mL) was then added and the reaction heated at 40° C. overnight. After this time, further pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) was added and the reaction heated at 50° C. for an additional 2 hours. The reaction mixture was then concentrated under a stream of nitrogen and the crude mixture purified by high-pH MDAP to give the required product, 10.6 mg. LCMS (M+1) 468, RT 1.24 mins.


Name
N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide
Quantity
28.8 mg
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[N:16]([CH2:29][CH:30]([CH3:32])[CH3:31])[S:17]([C:20]1[CH:25]=[CH:24][C:23]([CH:26]2[CH2:28][O:27]2)=[CH:22][CH:21]=1)(=[O:19])=[O:18].[N:33]1[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][NH2:40])[CH:34]=1>C(O)C>[N:33]1[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][NH2:40])[CH:34]=1.[CH3:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[N:16]([CH2:29][CH:30]([CH3:32])[CH3:31])[S:17]([C:20]1[CH:25]=[CH:24][C:23]([CH:26]([OH:27])[CH2:28][NH:40][CH2:39][C:35]2[CH:34]=[N:33][CH:38]=[CH:37][CH:36]=2)=[CH:22][CH:21]=1)(=[O:18])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.027 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide
|
|
Quantity
|
28.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC(=C1)C)N(S(=O)(=O)C1=CC=C(C=C1)C1OC1)CC(C)C
|
|
Name
|
|
|
Quantity
|
0.75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
10.38 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)CN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction heated at 50° C. for an additional 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated under a stream of nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude mixture purified by high-pH MDAP
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)CN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.096 mmol | |
| AMOUNT: MASS | 10.38 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 200% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC(=C1)C)N(S(=O)(=O)C1=CC=C(C=C1)C(CNCC=1C=NC=CC1)O)CC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
